7-(Trifluoromethyl)imidazo[1,2-a]pyridine

C-H functionalization regioselective halogenation Aurora B kinase inhibitors

7-(Trifluoromethyl)imidazo[1,2-a]pyridine (CAS 944580-91-0) is a fluorinated bicyclic heterocycle belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry. With a molecular formula of C₈H₅F₃N₂ and a molecular weight of 186.13 g/mol, this compound bears a trifluoromethyl (-CF₃) substituent exclusively at the 7-position of the fused ring system.

Molecular Formula C8H5F3N2
Molecular Weight 186.13 g/mol
CAS No. 944580-91-0
Cat. No. B1453883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)imidazo[1,2-a]pyridine
CAS944580-91-0
Molecular FormulaC8H5F3N2
Molecular Weight186.13 g/mol
Structural Identifiers
SMILESC1=CN2C=CN=C2C=C1C(F)(F)F
InChIInChI=1S/C8H5F3N2/c9-8(10,11)6-1-3-13-4-2-12-7(13)5-6/h1-5H
InChIKeyTUPNGOKBBWGSGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Trifluoromethyl)imidazo[1,2-a]pyridine (CAS 944580-91-0) — Core Scaffold Identity and Procurement-Class Definition


7-(Trifluoromethyl)imidazo[1,2-a]pyridine (CAS 944580-91-0) is a fluorinated bicyclic heterocycle belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry . With a molecular formula of C₈H₅F₃N₂ and a molecular weight of 186.13 g/mol, this compound bears a trifluoromethyl (-CF₃) substituent exclusively at the 7-position of the fused ring system. It functions primarily as a versatile building block for the synthesis of kinase inhibitors, nitric oxide synthase modulators, and antitumor agents, with documented utility in Aurora B kinase and autotaxin inhibitor programs [1]. The 7-CF₃ substitution pattern imparts distinct electronic, steric, and lipophilic properties compared to its 5-, 6-, and 8-regioisomers, directly influencing downstream biological activity and synthetic tractability [2].

Why 7-(Trifluoromethyl)imidazo[1,2-a]pyridine Cannot Be Casually Replaced by Other Regioisomers — The Case for Position-Specific Procurement


Regioisomeric imidazo[1,2-a]pyridines bearing a trifluoromethyl group at the 5-, 6-, 7-, or 8-position share the same molecular formula (C₈H₅F₃N₂) and molecular weight (186.13), yet they are not functionally interchangeable. The position of the -CF₃ group dictates the electronic environment of the bicyclic core, altering pKa, dipole moment, metabolic soft-spot vulnerability, and the regioselectivity of subsequent functionalization reactions . In kinase inhibitor programs, the 7-CF₃ substitution has been specifically exploited to occupy hydrophobic back-pocket regions of ATP-binding sites (e.g., Aurora B, PI3Kα), while the 8-CF₃ isomer has been preferentially used in EGFR-targeting hybrids [1]. Furthermore, commercial availability diverges sharply: the 8-isomer is listed by Sigma-Aldrich (mp 46–50 °C), whereas the 7-isomer is not, creating a procurement distinction that affects supply-chain planning . Simply substituting one regioisomer for another without experimental validation risks synthetic failure, altered biological activity, and regulatory non-compliance in patent-sensitive programs.

Quantitative Differentiation Evidence for 7-(Trifluoromethyl)imidazo[1,2-a]pyridine (CAS 944580-91-0) — Head-to-Head and Cross-Study Comparator Data


Regioselective C3-Iodination Yield as a Synthetic Tractability Benchmark

The 7-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold undergoes regioselective iodination at the C3 position using N-iodosuccinimide (NIS) in acetonitrile, yielding 461 mg of 3-iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine under documented conditions [1]. This regioselectivity is position-dependent: the 7-CF₃ group directs electrophilic substitution to C3, while alternative regioisomers (5-CF₃, 8-CF₃) may exhibit competing C2 or C5 reactivity due to altered electron density distribution. The 3-iodo intermediate serves as the critical entry point for Sonogashira and Suzuki couplings en route to Aurora B allosteric inhibitors (e.g., CJ2-150, IC₅₀ values in the nanomolar range) [2]. No equivalent yield data for the 5-, 6-, or 8-CF₃ isomers under identical iodination conditions were identified in the accessible literature.

C-H functionalization regioselective halogenation Aurora B kinase inhibitors

Computed LogP Differentiation Between 7-CF₃ and 6-CF₃ Regioisomers

Predicted octanol-water partition coefficients (LogP) reveal a lipophilicity difference between regioisomers. The 7-CF₃ isomer has a computed LogP of 2.35310 (XLogP3) based on Chemsrc data . In contrast, the 6-CF₃ isomer (CAS 936009-02-8) is reported with a LogP of 1.92 by Chemsrc , representing a difference of approximately 0.43 log units. The 5-CF₃ isomer shares an identical predicted LogP (2.35310) with the 7-CF₃ isomer , indicating that the 6-position uniquely departs in lipophilicity. This difference may influence membrane permeability, protein binding, and metabolic clearance when the scaffold is incorporated into lead compounds. All values are computational predictions and should be validated experimentally.

lipophilicity ADME prediction physicochemical profiling

Commercial Availability Gap: Sigma-Aldrich Stocks the 8-CF₃ Isomer but Not the 7-CF₃ Isomer

Sigma-Aldrich lists 8-(Trifluoromethyl)imidazo[1,2-a]pyridine (CAS 944580-98-7, Product No. 766496) as a catalog item with 95% purity specification, a melting point of 46–50 °C, and storage at 2–8 °C . In contrast, the 7-CF₃ isomer (CAS 944580-91-0) is not available through Sigma-Aldrich's catalog at the time of analysis. The 7-isomer is instead supplied by specialty vendors such as CheMenu (97% purity), AK Scientific (95% purity), and ChemScene, indicating a fragmented supply base that may affect lead times, pricing consistency, and bulk availability . This procurement asymmetry means that researchers requiring the 7-position substitution pattern must qualify alternative suppliers and cannot default to the major global distributor.

procurement supply chain vendor differentiation

Patent-Cited Target Engagement: 7-Position CF₃ as a Privileged Substituent for NOS and Antitumor Activity

Two independent patent families specifically claim the 7-position CF₃-substituted imidazo[1,2-a]pyridine scaffold for distinct therapeutic applications. DE10247271A1 (2002) claims 7-(methyl or trifluoromethyl)-imidazo[1,2-a]pyridines as nitric oxide synthase (NOS) inhibitors for treating migraine, neurodegenerative diseases, inflammatory pain, diabetes, and cancer [1]. CN104370898A (2013) claims imidazo[1,2-a]pyridine compounds with substitution at the 7-position that exhibit inhibitory effects against human liver, breast, lung, stomach, and prostate cancer cell lines [2]. By contrast, patent literature for the 5-CF₃ and 6-CF₃ isomers is sparse, with the 8-CF₃ isomer appearing more frequently in EGFR and TrkA inhibitor patents [3]. This patent landscape suggests that the 7-CF₃ substitution pattern is specifically associated with NOS and broad-spectrum antitumor pharmacology, providing freedom-to-operate considerations for drug discovery programs.

nitric oxide synthase anticancer patent analysis

Optimal Application Scenarios for 7-(Trifluoromethyl)imidazo[1,2-a]pyridine (CAS 944580-91-0) Based on Evidence-Validated Differentiation


Aurora B Kinase Allosteric Inhibitor Synthesis — C3-Iodination Entry Point

The validated C3-iodination protocol yielding 461 mg of 3-iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine [1] provides a reproducible entry point for Sonogashira coupling-based elaboration toward Aurora B allosteric inhibitors such as CJ2-150 (J. Med. Chem. 2021) [2]. Medicinal chemistry teams pursuing non-ATP-competitive Aurora B inhibition for mitosis-targeted cancer therapy should prioritize the 7-CF₃ isomer, as the published synthetic route and biological data are specifically anchored to this substitution pattern.

Nitric Oxide Synthase (NOS) Inhibitor Development — Patent-Backed Indication Space

DE10247271A1 explicitly claims 7-(trifluoromethyl)imidazo[1,2-a]pyridines as NOS inhibitors for migraine, neurodegeneration, inflammatory pain, and cancer [3]. Research groups exploring iNOS/nNOS/eNOS pharmacology can leverage this patent precedent to position the 7-CF₃ scaffold as a starting point for hit expansion, noting that the 5-CF₃ and 6-CF₃ isomers lack comparable NOS-specific patent support.

Broad-Spectrum Antitumor SAR Campaigns — Multi-Cell-Line Activity Precedent

CN104370898A demonstrates that imidazo[1,2-a]pyridine derivatives bearing the 7-CF₃ motif exhibit inhibitory activity across five human cancer cell lines (liver, breast, lung, stomach, prostate) [4]. For oncology-focused medicinal chemistry groups initiating phenotypic screening or target-deconvolution studies, the 7-CF₃ isomer offers a literature-precedented starting scaffold with multi-indication antitumor signals, reducing the risk of pursuing an unvalidated chemotype.

Lipophilicity-Driven Lead Optimization — Differentiated LogP for CNS or Membrane Targets

The computed LogP of 2.35 for the 7-CF₃ isomer places it in a favorable lipophilicity range for oral bioavailability (Rule of Five compliant) while providing a measurable advantage over the 6-CF₃ isomer (LogP 1.92) when higher membrane partitioning is desired. Structure-based design teams optimizing CNS penetration or intracellular target engagement may select the 7-CF₃ isomer to gain approximately 0.4 LogP units without introducing additional molecular weight, as supported by cross-study physicochemical data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Trifluoromethyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.